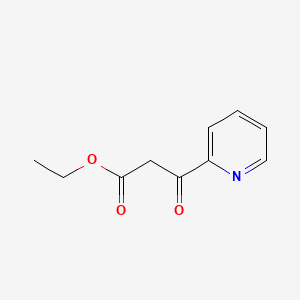

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHXWZMJALFSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371376 | |

| Record name | Ethyl picolinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26510-52-1 | |

| Record name | Ethyl picolinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Established Synthetic Pathways for the β-Keto Ester Moiety

The formation of the β-keto ester group attached to a pyridine (B92270) ring can be achieved through several classical organic reactions. These methods often involve the careful manipulation of pyridine's electronic properties and the application of well-known condensation and functional group interconversion reactions. A primary and highly effective method is the Claisen condensation, which involves the reaction of a pyridine-based ester with an enolizable ester. For instance, the synthesis of the isomeric ethyl 3-oxo-3-(pyridin-4-yl)propanoate is accomplished by refluxing ethyl isonicotinate (B8489971) with ethyl acetate (B1210297) in the presence of sodium ethoxide. researchgate.net This approach is directly analogous to the synthesis of the 2-pyridyl isomer.

Table 1: Claisen Condensation for Pyridyl β-Keto Ester Synthesis

| Reactant 1 | Reactant 2 | Base | Product Isomer | Reference |

|---|---|---|---|---|

| Ethyl isonicotinate | Ethyl acetate | Sodium ethoxide | Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | researchgate.net |

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing ketone functionalities. However, its direct application to pyridine is challenging. Pyridine is an electron-deficient heterocycle, which makes it inherently unreactive toward electrophilic aromatic substitution. youtube.com Furthermore, the lone pair on the nitrogen atom readily coordinates with Lewis acids like aluminum chloride (AlCl₃), which are required to catalyze the reaction. This coordination forms a pyridinium (B92312) salt, further deactivating the ring and preventing acylation. youtube.com

To circumvent these issues, alternative strategies must be employed:

Acylation of Metalated Pyridines : A more successful approach involves the metalation of the pyridine ring using a strong base, followed by treatment with an acylating agent. youtube.com This reverses the polarity of the pyridine ring, making it nucleophilic.

Radical Acylation : The addition of acyl radicals to pyridine under acidic conditions represents another pathway. The acid enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophilic acyl radicals. youtube.com

While direct Friedel-Crafts acylation is not a viable established pathway for the synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, these modified approaches highlight the necessary strategic adaptations for functionalizing the pyridine ring. youtube.com

The use of Grignard reagents for the synthesis of β-keto esters is complex. Grignard reagents are potent nucleophiles that typically add twice to esters, leading to the formation of tertiary alcohols. masterorganicchemistry.comacs.org This presents a significant challenge for selectively forming a ketone from an ester derivative.

Another critical consideration is the acidity of the α-protons in the β-keto ester product. The methylene (B1212753) group situated between the two carbonyl groups is sufficiently acidic (pKa ≈ 11) to be deprotonated by a Grignard reagent. stackexchange.com This acid-base reaction would quench the Grignard reagent, halting any further nucleophilic addition and simply forming the magnesium salt of the β-keto ester. stackexchange.com Therefore, a direct one-step synthesis by reacting a pyridine-based Grignard reagent with an acetoacetic ester derivative is generally not feasible due to competing reactions.

Should the synthesis proceed via the corresponding carboxylic acid, 3-oxo-3-(pyridin-2-yl)propanoic acid, the final step would be the formation of the ethyl ester. This is typically achieved through Fischer esterification. The process involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and heating the mixture under reflux. beckfoot.orgceon.rs The reaction is reversible, and using a large excess of the alcohol helps to drive the equilibrium towards the ester product. ceon.rs

The general mechanism for acid-catalyzed esterification is applicable here:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.

Nucleophilic attack by the ethanol molecule on the activated carbonyl carbon.

Proton transfer and subsequent elimination of a water molecule to form the ester.

Transesterification, the conversion of one ester to another, could also be employed if a different ester of 3-oxo-3-(pyridin-2-yl)propanoic acid were available. This would involve reacting the starting ester with ethanol, again typically under acid or base catalysis, to yield the desired ethyl ester.

Novel and Evolving Synthetic Techniques

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. Research in this area focuses on improving yields, minimizing byproducts, and simplifying reaction procedures for compounds like this compound.

The selective synthesis of the 2-substituted pyridine isomer is a key challenge due to the potential for reaction at other positions on the pyridine ring (e.g., C-3 or C-4). The development of regioselective methods is crucial for ensuring the desired product is formed exclusively or as the major component. For example, the synthesis of the 4-pyridyl isomer via Claisen condensation uses isonicotinate as a starting material, demonstrating how the choice of starting regioisomer dictates the final product structure. researchgate.net

Chemoselectivity is also important, particularly in reactions involving multifunctional molecules. Synthetic methods must be designed to ensure the reagents react at the intended site without affecting other functional groups. For instance, in a multi-step synthesis, protecting groups might be necessary to shield reactive sites while other parts of the molecule are being modified. The development of one-pot syntheses where multiple transformations occur in a single reaction vessel without the isolation of intermediates can improve efficiency and reduce waste, but requires careful control over reagent compatibility and reaction conditions to maintain high chemo- and regioselectivity.

The principles of green chemistry are increasingly influencing the design of synthetic pathways. The goal is to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

For the synthesis of this compound, greener approaches could include:

Catalytic Methods : Moving away from stoichiometric reagents, such as the large amounts of AlCl₃ used in traditional Friedel-Crafts reactions or strong bases like sodium ethoxide in Claisen condensations, towards catalytic alternatives that can be used in smaller quantities and potentially recycled. nih.govresearchgate.net

Use of Greener Solvents : Replacing conventional volatile organic solvents with more environmentally friendly options. For example, ionic liquids have been investigated as recyclable solvents for Friedel-Crafts type reactions. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. One-pot reactions and catalytic cycles are key strategies for improving atom economy. A patent for a related compound highlights the benefits of a simplified, environmentally friendly process with high product purity and improved safety. google.com

Table 2: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages | Green Chemistry Aspect |

|---|---|---|---|

| Claisen Condensation | Established, effective for β-keto ester formation. | Requires stoichiometric amounts of strong base. | Moderate; produces salt waste. |

| Friedel-Crafts Acylation | Not directly applicable to pyridine. | Requires harsh Lewis acids, deactivation of pyridine ring. youtube.com | Poor; generates significant waste. |

| Grignard Reactions | Not a direct or simple route. | Prone to side reactions (double addition, deprotonation). masterorganicchemistry.comstackexchange.com | Poor; inefficient for this target. |

| Catalytic One-Pot Synthesis | Potentially higher efficiency, less waste. | Requires significant methods development. | High; improved atom economy, potential for recyclable catalysts. google.com |

Asymmetric Synthesis and Stereocontrol in Related Keto-Esters

The generation of stereocenters in molecules derived from β-keto esters is a cornerstone of modern asymmetric synthesis. The prochiral nature of the methylene group (C2) and the carbonyl group (C3) in structures like this compound offers opportunities for creating chiral centers through reactions such as alkylation, aldol (B89426) condensation, and reduction. Key strategies to achieve high levels of stereocontrol include the use of chiral auxiliaries, substrate-inherent control, and catalysis with chiral ligands.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org This strategy has been successfully applied to the asymmetric functionalization of β-keto esters.

One of the most effective classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. researchgate.netresearchgate.net In this approach, the ester portion of the β-keto ester is replaced by a chiral oxazolidinone. The enolate of the resulting N-acyl oxazolidinone can then undergo highly diastereoselective alkylations or aldol reactions. researchgate.net The stereochemical outcome is dictated by the steric influence of the substituent on the chiral auxiliary, which directs the incoming electrophile to a specific face of the enolate. For instance, selective formation of the Z-enolate, often achieved with bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), followed by reaction with an electrophile, can lead to products with high diastereomeric excess. researchgate.net Another well-regarded auxiliary is camphorsultam, which has been shown to provide excellent stereoselectivity in reactions such as Michael additions. wikipedia.org

Substrate control is an alternative strategy where a pre-existing chiral center or a directing functional group within the substrate molecule guides the stereochemical outcome of a reaction. acs.org In the context of keto-esters, a nearby functional group, such as a hydroxyl or amide group, can chelate to a metal catalyst, creating a rigid, organized transition state that favors the approach of a reagent from a specific direction. acs.org This approach is fundamental in diastereoselective reductions and other additions where the substrate's own geometry dictates the formation of new stereocenters.

Ligand-accelerated catalysis involves the use of a chiral ligand complexed to a metal center to create a chiral catalytic environment. This approach is highly efficient as only a substoichiometric amount of the chiral source is required. A prominent example in the context of keto-esters is the asymmetric hydrogenation or transfer hydrogenation of the keto group.

Ruthenium(II) complexes bearing chiral diamine-sulfonamide ligands have proven to be exceptionally effective for the dynamic kinetic resolution (DKR) of racemic β-substituted-α-keto esters. nih.govnih.gov In a DKR, a configurationally labile stereocenter is racemized in situ while a catalyst selectively converts one enantiomer into the desired product, theoretically allowing for a 100% yield of a single diastereomer. nih.gov

Research into the DKR-asymmetric transfer hydrogenation (ATH) of β-halo-α-keto esters demonstrates the power of this method. Using a catalyst system composed of a ruthenium precursor and a chiral terphenylsulfonamide/di-α-napthylethylenediamine ligand, various β-chloro-α-keto esters were reduced to the corresponding chlorohydrins with high diastereo- and enantioselectivity. nih.gov The reaction proceeds with concomitant formation of two stereocenters. nih.gov

The effectiveness of this ligand-accelerated transformation is highlighted by the results obtained for a range of β-aryl substituted substrates.

| Entry | Aryl Group (Ar) | Product | Yield (%)a | drb | ee (%)c |

|---|---|---|---|---|---|

| 1 | Ph | 13a | 94 | >20:1 | 99.5:0.5 |

| 2 | p-FPh | 13b | 91 | >20:1 | 99:1 |

| 3 | p-ClPh | 13c | 93 | >20:1 | 99:1 |

| 4 | p-BrPh | 13d | 93 | >20:1 | 99:1 |

| 5 | m-BrPh | 13e | 95 | >20:1 | 99:1 |

| 6 | o-BrPh | 13f | 90 | 10:1 | 99:1 |

| 7 | p-CF3Ph | 13g | 96 | 15:1 | 99:1 |

| 8 | p-NO2Ph | 13h | 73 | 4:1 | 99:1 |

| 9 | p-MePh | 13i | 91 | 14:1 | 99.5:0.5 |

| 10 | p-MeOPh | 13j | 93 | >20:1 | 99:1 |

| a Isolated yield of the anti-diastereomer. b Determined by 1H NMR analysis. c Determined by chiral SFC/HPLC analysis. |

This methodology underscores the potential for synthesizing chiral molecules like derivatives of this compound with high stereocontrol, where the pyridinyl group would act as a heteroaromatic substituent. The electronic properties of the pyridine ring could influence the reaction's efficiency and selectivity, but the general principle of ligand-accelerated asymmetric reduction remains a powerful and applicable strategy.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Reactivity of the β-Keto Ester Moiety

The β-keto ester functional group is the primary site of many of the characteristic reactions of ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Its reactivity is largely dictated by the presence of two carbonyl groups separated by a methylene (B1212753) group, leading to unique electronic properties and the ability to exist in tautomeric forms.

Keto-Enol Tautomerism and Its Influence on Reactivity

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by an α,β-unsaturated carbonyl system and a hydroxyl group.

The equilibrium position is influenced by several factors, including the solvent, temperature, and the nature of the substituents. In many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. Computational studies on similar molecules, such as acetylacetone, have shown that the enol form can be more stable than the keto form in the gas phase and in non-polar solvents researchgate.net. The stability of the enol tautomer is often attributed to resonance assistance and the formation of this internal hydrogen bond diva-portal.org.

The presence of the electron-withdrawing pyridine (B92270) ring in this compound is expected to influence the keto-enol equilibrium. Spectroscopic studies, such as NMR and UV-Visible spectroscopy, are powerful tools for investigating this tautomerism in different environments sigmaaldrich.comnih.gov. For instance, the ratio of keto to enol forms can be determined by analyzing the chemical shifts and integration of characteristic proton and carbon signals in NMR spectra recorded in various solvents nih.gov. While specific experimental data for this compound is not extensively documented in readily available literature, it is reasonable to predict a significant population of the enol tautomer, particularly in non-polar solvents, due to the potential for strong intramolecular hydrogen bonding.

The existence of these two tautomeric forms has a profound impact on the compound's reactivity. The keto form acts as a carbon nucleophile at the α-position (methylene group) after deprotonation, while the enol form can act as an oxygen or carbon nucleophile.

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Non-polar solvents favor the enol form; polar solvents favor the keto form. | Polar solvents can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the carbonyl groups of the keto form. |

| Temperature | Higher temperatures can favor the keto form. | Increased thermal energy can overcome the stability of the intramolecular hydrogen bond in the enol form youtube.com. |

| pH | The equilibrium can be catalyzed by both acid and base. | Catalysis facilitates the interconversion between the two forms. |

| Substituent Effects | Electron-withdrawing groups can influence the acidity of the α-protons and the stability of the enolate. | The pyridine ring acts as an electron-withdrawing group. |

Nucleophilic Additions to the Carbonyl Groups

The carbonyl carbons of the β-keto ester moiety in this compound are electrophilic and thus susceptible to attack by nucleophiles. The pyridinyl ketone is generally more reactive towards nucleophiles than the ester carbonyl due to the lesser electron-donating ability of the pyridine ring compared to the ethoxy group.

Reactions with nitrogen nucleophiles, such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives, are particularly important as they often lead to the formation of heterocyclic structures. For example, the reaction with hydrazine hydrate (B1144303) can be expected to initially form a hydrazone at the more reactive ketonic carbonyl. Subsequent intramolecular cyclization can then lead to the formation of pyrazole (B372694) derivatives. While specific studies on this compound are not abundant, the reaction of other β-keto esters with hydrazine is a well-established method for pyrazole synthesis nih.govosi.lv. The reaction likely proceeds through the formation of a pyrazolidinone intermediate which may then dehydrate to the aromatic pyrazole.

Condensation Reactions and Cyclization Pathways

This compound is an excellent substrate for various condensation reactions, which are pivotal in the synthesis of fused heterocyclic systems. The active methylene group, flanked by two carbonyls, is readily deprotonated by a base to form a stabilized enolate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most significant applications of this compound is in the synthesis of pyridopyrimidines, a class of compounds with diverse biological activities nih.gov. For instance, condensation with amidines or guanidine (B92328) can lead to the formation of a pyrimidine (B1678525) ring fused to the pyridine nucleus. The reaction mechanism typically involves an initial condensation of the amidine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones has been reported from related pyrimidine precursors, highlighting the utility of such condensation strategies nih.gov.

Similarly, this β-keto ester can be employed in the synthesis of pyrazolopyridines. The reaction with hydrazine derivatives, as mentioned earlier, can be considered a condensation-cyclization sequence. The synthesis of various substituted pyrazolo[3,4-b]pyridines often starts from precursors that can be derived from β-keto esters, underscoring the importance of this class of compounds in heterocyclic chemistry nih.govnih.gov.

Table 2: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Heterocyclic System | General Reaction Type |

| Hydrazine | Pyrazolopyridine | Condensation/Cyclization |

| Guanidine | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization |

| Amidines | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization |

| Urea/Thiourea | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization |

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound also exhibits distinct reactivity, which is influenced by the electron-withdrawing nature of the nitrogen atom and the presence of the β-keto ester substituent.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally considered to be electron-deficient and is therefore significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The nitrogen atom deactivates the ring towards attack by electrophiles youtube.comwikipedia.org. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring to a great extent rsc.org.

The substituent already present on the ring, in this case, the 3-oxo-3-ethoxycarbonyl-1-propyl group, will also influence the position of any potential electrophilic attack. However, due to the strong deactivation by the pyridine nitrogen, forcing conditions are typically required for EAS on pyridine rings, and the yields are often low youtube.com. For pyridine itself, electrophilic substitution, when it does occur, generally favors the 3- and 5-positions.

Nucleophilic Attack on the Pyridine Ring

In contrast to its deactivation towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions stackexchange.comquora.com. The attack of a nucleophile at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization youtube.comvaia.com.

In this compound, the pyridine ring is already substituted at the 2-position. Therefore, nucleophilic attack would be most likely to occur at the 4- or 6-position, provided there is a suitable leaving group present at one of these positions. In the absence of a leaving group, a direct nucleophilic addition of a strong nucleophile, such as an organolithium reagent or an amide anion (as in the Chichibabin reaction), could potentially occur, followed by oxidation to restore aromaticity. The presence of the β-keto ester substituent would likely influence the regioselectivity of such an attack.

Quaternization and N-Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound is susceptible to electrophilic attack, leading to the formation of pyridinium (B92312) salts (quaternization) or pyridine N-oxides (N-oxidation). These reactions modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent transformations.

Quaternization: The reaction of the pyridine nitrogen with alkyl halides results in the formation of quaternary pyridinium salts. quimicaorganica.org This is a classic SN2 reaction where the pyridine nitrogen acts as a nucleophile. mdpi.com The presence of the electron-withdrawing keto-ester group at the 2-position is expected to decrease the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine, potentially requiring more forcing reaction conditions. reddit.com However, the formation of pyridinium salts is a common and versatile method to activate the pyridine ring. rsc.org The quaternization of vinyl and alkynyl pyridines has been shown to enable ultrafast and selective reactions. nih.gov

The general scheme for the quaternization of this compound is as follows:

Scheme 1: General Quaternization Reaction

Where R is an alkyl group and X is a halide.

A variety of alkylating agents can be employed, and the reaction conditions can be tuned to achieve the desired product. Polar aprotic solvents are generally favored for quaternization reactions as they help to solvate the resulting ions. mdpi.com

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgarkat-usa.org The N-oxide functionality significantly alters the reactivity of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. researchgate.netscripps.edu The oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) has been shown to produce the corresponding N-oxides in high yields. researchgate.net

The general scheme for the N-oxidation of this compound is:

Scheme 2: General N-Oxidation Reaction

The choice of oxidizing agent and reaction conditions is crucial to avoid side reactions, such as oxidation of other parts of the molecule. The N-oxidation of pyridines is a valuable transformation for the synthesis of various substituted pyridines. researchgate.net

Mechanisms of Key Transformations

Understanding the mechanisms of quaternization and N-oxidation is essential for controlling the reactivity of this compound and designing synthetic strategies.

Elucidation of Reaction Intermediates

Quaternization and Pyridinium Ylides: The initial product of quaternization is a pyridinium salt. In the presence of a base, this salt can be deprotonated at the α-carbon of the keto-ester moiety to form a pyridinium ylide. researchgate.net These ylides are highly reactive intermediates with a zwitterionic structure, where a carbanion is adjacent to a positively charged pyridinium nitrogen. rsc.org

The formation and reactivity of pyridinium ylides have been extensively studied. researchgate.netbohrium.comnih.gov They can act as 1,3-dipoles in cycloaddition reactions or as nucleophiles in various transformations. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The stability and reactivity of the ylide are influenced by the substituents on both the pyridine ring and the carbanion. Electron-withdrawing groups on the carbanion, such as the ester and keto groups in the case of this compound, help to stabilize the ylide.

N-Oxidation and N-Oxyl Radicals: The mechanism of N-oxidation can proceed through different pathways depending on the oxidant. With peroxy acids, the reaction is generally considered to be a concerted process. However, under certain conditions, radical intermediates can be involved. For instance, electrochemical N-oxidation has been shown to proceed via a pyridine N-oxyl radical cation intermediate. acs.org These radical species are highly reactive and can participate in various subsequent reactions. The generation of pyridine N-oxyl radicals can be investigated using techniques like in situ EPR spectroscopy. acs.org

Kinetic and Thermodynamic Considerations

Kinetics: The rate of quaternization is influenced by several factors, including the nucleophilicity of the pyridine nitrogen, the nature of the alkylating agent (leaving group ability), and the solvent. mdpi.com As mentioned, the electron-withdrawing substituent at the 2-position of this compound is expected to decrease the rate of quaternization compared to unsubstituted pyridine.

Kinetic studies on the N-oxidation of 2-substituted pyridines have shown that the reaction rate is sensitive to steric effects. researchgate.net Bulky substituents at the 2-position can hinder the approach of the oxidizing agent, leading to a decrease in the reaction rate. The kinetics of the reactions of pyridinium ylides with various electrophiles have also been investigated, providing insights into their nucleophilicity. bohrium.comnih.gov

The following table presents representative kinetic data for the N-oxidation of various substituted pyridines, illustrating the effect of substituents on the reaction rate.

| Pyridine Derivative | Oxidant | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| Pyridine | Peracetic Acid | Water | 0.034 | General trend |

| 2-Methylpyridine | Peracetic Acid | Water | 0.021 | General trend |

| 4-Methylpyridine | Peracetic Acid | Water | 0.058 | General trend |

| 2-Chloropyridine | m-CPBA | Chloroform | Slower than pyridine | arkat-usa.org |

Thermodynamics: Quaternization is generally an exothermic process, driven by the formation of a stable salt. The thermodynamics of pyridine synthesis from pyrylium (B1242799) salts have been studied using computational methods, providing insights into the enthalpy and Gibbs free energy changes of the reaction. unjani.ac.id

Computational studies on the N-O bond dissociation enthalpies of pyridine N-oxides have shown that the bond strength is influenced by the substituents on the pyridine ring. nih.gov These thermodynamic data are crucial for understanding the stability of the N-oxides and their reactivity in deoxygenation reactions. nih.gov

The table below shows calculated N-O bond dissociation enthalpies (BDEs) for a selection of substituted pyridine N-oxides, which can serve as a guide for understanding the thermodynamic stability of the N-oxide of this compound.

| Pyridine N-Oxide Derivative | Calculated N-O BDE (kcal/mol) | Computational Method | Reference |

| Pyridine N-oxide | 62.5 | B3LYP/6-31G | nih.gov |

| 4-Methoxypyridine N-oxide | 61.8 | B3LYP/6-31G | nih.gov |

| 4-Nitropyridine N-oxide | 64.2 | B3LYP/6-31G | nih.gov |

| 2-Carboxypyridine N-oxide | 65.9 | B3LYP/6-31G | nih.gov |

Solvent Effects on Reaction Outcomes

The choice of solvent can have a significant impact on both the rate and the outcome of quaternization and N-oxidation reactions.

Quaternization: As mentioned, polar aprotic solvents like acetonitrile (B52724) or propionitrile (B127096) are commonly used for quaternization reactions as they can solvate the charged pyridinium salt product, thereby stabilizing it and promoting the reaction. mdpi.comreddit.com In some cases, solvent-free conditions, where the reactants are heated together, can be employed for stubborn alkylations. reddit.com

N-Oxidation: The solvent can influence the reactivity of the oxidizing agent and the stability of any intermediates. For N-oxidation with peroxy acids, solvents like acetic acid, chloroform, or dichloromethane (B109758) are often used. arkat-usa.orgorgsyn.org The choice of solvent can also affect the regioselectivity of subsequent reactions of the N-oxide.

The table below summarizes the effect of different solvents on the yield of a representative quaternization reaction.

| Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridine + Benzyl Bromide | Acetonitrile | Reflux | 95 | General trend |

| Pyridine + Benzyl Bromide | Ethanol (B145695) | Reflux | 85 | General trend |

| Pyridine + Benzyl Bromide | Toluene | Reflux | 60 | General trend |

| Pyridine + Benzyl Bromide | No Solvent | 100 | 90 | General trend |

Derivatization and Functionalization Strategies Employing Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Transformations of the Ester Group

The ester functionality in ethyl 3-oxo-3-(pyridin-2-yl)propanoate is a prime site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis: The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-oxo-3-(pyridin-2-yl)propanoic acid. This reaction is typically carried out under basic conditions, for instance, by treatment with an aqueous solution of a hydroxide (B78521) salt like potassium hydroxide, followed by acidification. chemicalbook.com The resulting carboxylic acid is a key intermediate for further synthetic manipulations.

Amidation: The direct conversion of the ester to an amide, known as amidation, is a crucial transformation for the synthesis of bioactive molecules and functional materials. While direct amidation of esters can be challenging, recent methodologies have enabled this conversion under various catalytic conditions. For instance, iron(III) chloride has been demonstrated as an effective catalyst for the direct amidation of esters, including those with a pyridine (B92270) ring which can coordinate to the metal center, facilitating the reaction. mdpi.com This method offers a solvent-free approach with good to excellent yields for a range of amines. mdpi.com

Alternative approaches to amide formation from β-keto esters involve multi-step sequences or the use of specific coupling agents. Nickelocene has also been reported as a catalyst for the α-amidation of β-keto esters, showcasing broad substrate tolerance. nih.govresearchgate.net

Table 1: Examples of Hydrolysis and Amidation Reactions

| Transformation | Reagents and Conditions | Product | Notes |

|---|

The carbonyl groups of the keto and ester functionalities can be selectively or fully reduced to yield alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used to reduce the ketone to a secondary alcohol, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester to a diol. youtube.comchadsprep.com

The selective reduction of the ketone function in this compound would yield ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate. Subsequent reduction of the ester group would lead to the formation of 3-(pyridin-2-yl)propane-1,3-diol. The synthesis of related structures like 1-phenyl-3-pyridin-2-ylpropan-1-ol has been documented, indicating the feasibility of such reductions. chemsynthesis.com Further reaction of the resulting hydroxyl groups, for example through Williamson ether synthesis, can provide corresponding ether derivatives.

Table 2: Reduction Reactions of this compound

| Reagent | Product(s) | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate | Selective reduction of the ketone. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(Pyridin-2-yl)propane-1,3-diol | Reduction of both ketone and ester. chadsprep.com |

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol, leading to a different ester derivative. This reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxide). masterorganicchemistry.comscielo.br The reaction is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com This strategy allows for the synthesis of a library of ester derivatives of 3-oxo-3-(pyridin-2-yl)propanoic acid, which can be valuable for modulating the compound's physical and chemical properties. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound.

Modifications at the α-Methylene Position

The α-methylene group, situated between the two carbonyl functionalities, is particularly acidic and can be readily deprotonated to form a stable enolate. This nucleophilic enolate is a key intermediate for a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate of this compound can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. openstax.orgyoutube.com This reaction is a fundamental strategy for elaborating the carbon skeleton. The choice of base and reaction conditions can influence the outcome, especially in cases where multiple acidic protons are present. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete enolate formation. libretexts.org The alkylating agent is typically a primary alkyl halide to avoid competing elimination reactions. openstax.org

Acylation: Similarly, the enolate can be acylated by reacting with an acyl halide or anhydride (B1165640) to introduce an acyl group at the α-position. This leads to the formation of a β,δ-dioxo ester derivative.

Table 3: Alkylation and Acylation at the α-Methylene Position

| Reaction | Reagents and Conditions | Product |

|---|

The α-methylene position can also be halogenated using various electrophilic halogenating agents. For instance, reaction with N-bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent can introduce a bromine atom at the α-position. The resulting α-halo-β-keto ester is a versatile intermediate for further synthetic transformations, including nucleophilic substitution reactions and elimination reactions to introduce a double bond.

Mannich-type Reactions and Related C-C Bond Formations

The methylene (B1212753) group situated between the two carbonyl functions (the keto group and the ester group) in this compound is highly acidic and readily enolizable. This "active methylene" character makes it a potent nucleophile for various carbon-carbon bond-forming reactions. researchgate.net

One of the cornerstone reactions for such systems is the Mannich reaction. In a typical Mannich reaction, an active methylene compound undergoes aminomethylation through reaction with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. While direct literature examples specifically detailing the Mannich reaction with this compound are not extensively documented, the inherent reactivity of its β-ketoester framework makes it an ideal candidate for such transformations. The general mechanism would involve the formation of an Eschenmoser's salt or a pre-formed iminium ion, which is then attacked by the enolate of this compound.

This strategy provides a reliable route to introduce aminomethyl substituents at the C-2 position, yielding highly functionalized derivatives. These products can serve as precursors for more complex molecules, including alkaloids and other pharmacologically relevant scaffolds.

Beyond the classic Mannich reaction, the nucleophilic nature of the C-2 position enables other important C-C bond formations. These include:

Knoevenagel Condensation: Reaction with aldehydes or ketones, often catalyzed by a weak base, to form new α,β-unsaturated systems. For instance, the condensation of the related ethyl 3-oxo-3-(pyridin-4-yl)propanoate with isonicotinaldehyde has been reported to yield the corresponding methylene-bridged dipyridine ester. researchgate.net

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds, which are valuable intermediates for further cyclizations.

These reactions underscore the utility of the active methylene group in this compound for molecular elaboration. youtube.comorganic-chemistry.orgchemistry.coach

Pyridine Ring Functionalization and Heterocyclic Annulations

The pyridine ring in this compound presents a second major site for synthetic modification. Strategies can range from direct substitution on the ring to its incorporation into larger, fused heterocyclic systems.

Direct functionalization of the pyridine ring is a powerful tool for introducing substituents without pre-functionalization. Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but challenging for electrophilic substitution. Modern methods to achieve direct C-H functionalization include:

Directed ortho-Metalation (DoM): The carbonyl group of the picolinoyl moiety can potentially direct metalation to the C-3 position of the pyridine ring using a strong base like lithium diisopropylamide (LDA). The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Transition-Metal-Catalyzed C-H Activation: Palladium, rhodium, or iridium catalysts can facilitate the direct coupling of C-H bonds on the pyridine ring with partners like aryl halides, alkenes, or alkynes. This approach offers high atom economy and can provide access to derivatives that are difficult to obtain through classical methods.

While specific applications of these methods to this compound are not widely reported, they represent a frontier in the derivatization of such pyridine-containing compounds. nih.gov

Cycloaddition reactions offer an elegant way to construct new rings by utilizing the π-system of the pyridine moiety. The pyridine ring can participate in these reactions either as a 4π component (diene) or, more commonly after activation, as part of a 1,3-dipole.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com While the aromaticity of pyridine makes it a reluctant diene in standard Diels-Alder reactions, inverse-electron-demand Diels-Alder reactions, where the heterocycle reacts with a very electron-rich dienophile, can be employed. libretexts.orglumenlearning.com This would transform the pyridine into a bicyclic system.

[3+2] Cycloaddition: A more common and highly effective strategy involves the reaction of pyridinium (B92312) ylides with dipolarophiles. The nitrogen atom of this compound can be quaternized (e.g., by N-amination) to form a pyridinium salt. Deprotonation generates a pyridinium ylide, which is a 1,3-dipole. This dipole can then undergo a [3+2] cycloaddition with an alkyne or a strained alkene. This reaction is a powerful method for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyridines. organic-chemistry.orgnih.gov

The following table details examples of [3+2] cycloaddition reactions used to form pyrazolo[1,5-a]pyridine (B1195680) cores, which is a key potential transformation for activated this compound derivatives.

| Reactants | Dipolarophile | Conditions | Product Type | Yield | Ref |

| 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | Sonication | 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate | High | nih.gov |

| N-aminopyridinium ylide | Electron-deficient alkene | PIDA, rt | Multifunctionalized pyrazolo[1,5-a]pyridine | N/A | organic-chemistry.org |

| N-aminopyridines | α,β-unsaturated carbonyl | NMP, rt, metal-free | Functionalized pyrazolo[1,5-a]pyridine | N/A | organic-chemistry.org |

Table 1: Examples of [3+2] Cycloaddition Reactions for the Synthesis of Pyrazolo[1,5-a]pyridine Systems.

The dual functionality of this compound makes it an excellent precursor for building fused heterocyclic systems, where the pyridine ring is annulated with another ring.

One of the most prominent examples is the synthesis of indolizine (B1195054) derivatives. The Chichibabin-Tschitschibabin reaction and related 1,3-dipolar cycloaddition strategies are central to this approach. The reaction typically involves the quaternization of the pyridine nitrogen with an α-halocarbonyl compound, followed by base-induced cyclization of the resulting pyridinium ylide.

By analogy, reacting this compound with an appropriate reagent can lead to the formation of an ylide at the nitrogen atom, which can then undergo intramolecular cyclization or react with an external dipolarophile to construct the indolizine core. Syntheses starting from the closely related ethyl 2-pyridylacetate (B8455688) are well-established, highlighting the feasibility of this strategy. nih.govorganic-chemistry.orgrsc.org

The table below summarizes modern methods for synthesizing indolizine scaffolds, which could be adapted for use with this compound.

| Reactants | Reagents/Catalyst | Conditions | Product Type | Yield | Ref |

| Pyridinium salts | Ethyl bromodifluoroacetate | Mild, simple | Difluoro- or monofluoro-substituted indolizines | High | nih.gov |

| 2-Alkylazaarenes | Propargylic alcohols | Samarium catalyst, solvent-free | Substituted indolizines | N/A | organic-chemistry.org |

| Pyridines, methyl ketones, alkenoic acids | Copper catalyst, O₂ | Solvent-free | Diversified indolizines | Good | organic-chemistry.org |

Table 2: Selected Synthetic Routes to Fused Indolizine Systems.

Catalytic Applications and Coordination Chemistry of Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate Derivatives

Role as Ligands in Metal Catalysis

Chelation Properties and Metal Complex Formation

There is a lack of published studies investigating the chelation properties of ethyl 3-oxo-3-(pyridin-2-yl)propanoate with various metal ions. The bidentate nature of the molecule, with potential coordination sites at the pyridine (B92270) nitrogen and the enolate oxygen of the β-keto ester moiety, suggests that it could form stable metal complexes. However, research articles describing the synthesis, isolation, and characterization (e.g., via X-ray crystallography, spectroscopy) of such complexes are not found in the current body of scientific literature.

Application in Asymmetric Catalysis (e.g., hydrogenation)

No research has been identified that specifically employs this compound or its chiral derivatives as ligands for asymmetric catalysis. Consequently, there are no available data on its performance in key reactions such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions.

Design of Novel Organometallic Catalysts

The design and synthesis of novel organometallic catalysts require a fundamental understanding of the ligand's coordination behavior and its influence on the catalytic activity and selectivity of the metal center. Due to the absence of foundational research on the metal complexes of this compound, there are no reports on the development of organometallic catalysts derived from this compound.

Organocatalysis and Non-Metallic Catalytic Systems

Similarly, the exploration of this compound in the realm of organocatalysis appears to be an uninvestigated area of research.

Use in Enamine/Iminium Catalysis

The potential for the methylene (B1212753) group of this compound to participate in enamine or iminium ion catalysis, a common strategy in organocatalysis, has not been documented in any published research. There are no studies that report its use as a substrate or a precursor to a catalyst in such transformations.

Brønsted Acid/Base Catalysis

The pyridine nitrogen in this compound possesses basic properties, and the active methylene group has acidic protons, suggesting potential for Brønsted acid or base catalysis. However, no research articles could be found that describe its application as an organocatalyst in this capacity.

Hydrogen Bonding and Supramolecular Catalysis

The strategic incorporation of hydrogen bonding interactions is a cornerstone of supramolecular chemistry, enabling the construction of intricate, self-assembled architectures with emergent functions, including catalysis. In the context of derivatives of This compound , the interplay of the pyridyl nitrogen, the β-keto-ester functionality, and potential coordinating metals provides a rich platform for the development of hydrogen-bond-driven supramolecular catalytic systems. While specific, detailed research focusing exclusively on the supramolecular catalysis of "this compound" itself is limited in publicly available literature, the principles of molecular design and the study of related structures offer significant insights into its potential.

The structure of This compound features key hydrogen bond acceptors in the form of the pyridyl nitrogen and the carbonyl oxygen atoms of the keto-ester group. The methylene group adjacent to the carbonyls can act as a hydrogen bond donor, particularly upon coordination to a metal center, which enhances its acidity. This inherent functionality allows for the formation of both intramolecular and intermolecular hydrogen bonds, which can be pivotal in the pre-organization of substrates and the stabilization of transition states within a catalytic cycle.

Furthermore, the enol form of β-keto esters like This compound introduces a hydroxyl group that can act as a strong hydrogen bond donor. This tautomerism can be influenced by the solvent, temperature, and the presence of metal ions, thereby offering a tuneable element in the design of supramolecular structures. The enolic hydroxyl group, in concert with the pyridyl nitrogen, can participate in the formation of robust hydrogen-bonded synthons, leading to the assembly of one-, two-, or three-dimensional networks.

In the realm of supramolecular catalysis, these hydrogen-bonded assemblies can function in several ways. They can create a microenvironment that is distinct from the bulk solution, potentially enhancing reaction rates and selectivities. The regular arrangement of catalytic sites within a supramolecular framework can lead to cooperative effects, where multiple functional groups work in concert to facilitate a chemical transformation. For example, a network of hydrogen bonds could serve to orient a substrate molecule optimally with respect to a catalytically active metal center coordinated to the This compound ligand.

While direct experimental data on the supramolecular catalytic applications of This compound derivatives remains scarce, the foundational principles of supramolecular chemistry and the known coordination behavior of pyridyl β-keto esters strongly suggest a high potential for this compound in the design of novel, self-assembled catalytic materials. Future research in this area would likely focus on the synthesis of metal complexes of this ligand and the systematic study of their hydrogen-bonding patterns and subsequent catalytic activities in various organic transformations.

Biocatalytic Transformations of Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Enzymatic Reduction to Chiral Alcohols

The conversion of the prochiral ketone in Ethyl 3-oxo-3-(pyridin-2-yl)propanoate to a chiral alcohol is a key transformation for accessing valuable chiral building blocks. This is typically achieved using ketoreductases (KREDs) or dehydrogenases.

Application of Reductases and Dehydrogenases

Reductases and dehydrogenases, particularly those belonging to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies, are widely employed for the asymmetric reduction of ketones. These enzymes utilize a hydride donor, typically a nicotinamide (B372718) cofactor such as NADPH or NADH, to reduce the carbonyl group.

While no studies have specifically reported the use of these enzymes on this compound, research on analogous aromatic and heteroaromatic ketoesters provides a framework for potential applications. For instance, the bioreduction of the structurally similar compound, ethyl 3-oxo-3-(2-thienyl)propanoate, has been successfully demonstrated using a short-chain dehydrogenase/reductase, ChKRED12, from Chryseobacterium sp. CA49. rsc.orgnih.gov This suggests that screening of existing reductase libraries could identify suitable candidates for the reduction of the pyridinyl analogue.

Stereoselectivity and Enantiomeric Excess Optimization

Achieving high stereoselectivity is paramount in the synthesis of chiral alcohols. The stereochemical outcome of the reduction (i.e., the formation of the (R)- or (S)-alcohol) is determined by the enzyme's active site topology. Optimization of enantiomeric excess (ee) often involves several strategies:

Enzyme Screening: A diverse panel of reductases from various microbial sources would be the initial step to identify enzymes with inherent activity and selectivity towards this compound.

Reaction Condition Optimization: Factors such as pH, temperature, co-solvent, and substrate/enzyme concentration can significantly influence both the activity and stereoselectivity of an enzymatic reaction.

Cofactor Regeneration: The stoichiometric use of expensive nicotinamide cofactors is a major cost driver. Implementing a cofactor regeneration system, such as using a glucose dehydrogenase (GDH) and glucose, is a common strategy to ensure a continuous supply of the reduced cofactor. nih.gov

Enzyme Engineering: If initial screening fails to identify a highly selective enzyme, protein engineering techniques like directed evolution or site-directed mutagenesis can be employed to enhance the stereoselectivity and activity of a promising but non-ideal enzyme candidate.

A study on the bioreduction of ethyl benzoylacetate and its analogues highlighted that simple screening procedures combined with reaction engineering (e.g., use of inhibitors and biocatalyst immobilization) could significantly improve yields and enantioselectivity. researchgate.net Similar approaches could be envisioned for this compound.

Transaminase-Mediated Stereoselective Amination of this compound

The direct conversion of the keto group in this compound to a chiral amine can be achieved through stereoselective amination catalyzed by transaminases (TAs), also known as aminotransferases.

Characterization of Transaminase Enzymes for Substrate Conversion

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738), alanine) to a carbonyl acceptor. nih.govfrontiersin.org The characterization of transaminases for a specific substrate involves assessing their activity, stability, and substrate scope.

No published research has characterized a transaminase for the specific conversion of this compound. However, studies on the amination of other β-keto esters provide valuable insights. For example, engineered ω-transaminases have been developed for the synthesis of β-phenylalanine esters from ethyl benzoylacetate. mdpi.com This demonstrates the feasibility of using transaminases for the amination of β-keto esters, a class of compounds to which this compound belongs.

Optimization of Reaction Conditions for Chiral Amine Synthesis

The successful synthesis of a chiral amine using a transaminase requires careful optimization of reaction conditions. Key parameters include:

Choice of Amino Donor: The selection of an appropriate amino donor is critical for driving the reaction equilibrium towards the product. Inexpensive donors like isopropylamine are often preferred.

Equilibrium Displacement: Transamination reactions are often reversible. Strategies to shift the equilibrium include using a large excess of the amino donor or removing one of the products from the reaction mixture.

pH and Temperature: These parameters must be optimized to ensure enzyme stability and maximal activity.

Cofactor Concentration: Although PLP is a catalytic cofactor, its presence in sufficient concentration is necessary for enzyme activity.

Substrate Scope and Enzyme Engineering for Enhanced Efficiency

The substrate scope of wild-type transaminases can be limited, particularly for bulky or structurally complex ketones. frontiersin.org Protein engineering has become an indispensable tool to broaden the substrate range and enhance the efficiency of these enzymes.

Directed evolution and rational design have been successfully used to engineer transaminases for the amination of challenging substrates, including bulky ketones and β-keto esters. frontiersin.orgresearchgate.net For a substrate like this compound, which contains a heterocyclic aromatic ring, enzyme engineering would likely be necessary to achieve high conversion and stereoselectivity. This would involve creating and screening mutant libraries of known transaminases to identify variants with improved performance for this specific target molecule.

Other Biocatalytic Pathways

Beyond the more common enzymatic reductions, the biocatalytic potential of this compound extends to other transformative pathways, primarily involving lipase-catalyzed resolutions and biotransformations by whole microbial cultures. These methods offer alternative routes to chiral molecules and other valuable derivatives.

Lipase-Catalyzed Resolutions

Lipases are versatile enzymes in organic synthesis, widely employed for the kinetic resolution of racemic compounds through enantioselective hydrolysis or transesterification. In the context of β-keto esters, lipases can selectively hydrolyze one enantiomer of a racemic mixture, leading to the separation of the unreacted ester and the corresponding carboxylic acid, both in optically enriched forms.

While specific studies on the lipase-catalyzed resolution of this compound are not extensively documented, research on structurally similar dihydropyridine (B1217469) derivatives provides significant insights into the potential of this approach. For instance, the enantioselective hydrolysis of prochiral bis(ethoxycarbonylmethyl) substituted 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates has been successfully achieved using Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435. wur.nl The enantiomeric excesses (e.e.) of the resulting monoacids were found to be dependent on the substituent at the 4-position of the dihydropyridine ring and the solvent system used, with values ranging from 68% to 93%. wur.nl This demonstrates the potential of lipases to differentiate between enantiotopic ester groups, a principle that can be extended to the resolution of racemic β-hydroxy esters derived from this compound.

The general strategy for a lipase-catalyzed kinetic resolution via hydrolysis would involve the following transformation:

(±)-Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate + H₂O --(Lipase)--> (R)-Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate + (S)-3-Hydroxy-3-(pyridin-2-yl)propanoic acid

Or, conversely, the selective hydrolysis of one enantiomer of the racemic ester. The efficiency of such a resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value signifies a greater difference in the reaction rates for the two enantiomers, leading to products with high enantiomeric purity. Various lipases, such as those from Pseudomonas cepacia and Candida rugosa, have shown high enantioselectivity in the resolution of various β-hydroxy esters. nih.gov

Table 1: Examples of Lipase-Catalyzed Hydrolysis of Dihydropyridine and Related Esters

| Enzyme | Substrate | Solvent | Enantiomeric Excess (e.e.) | Reference |

| Candida antarctica lipase B (Novozym 435) | Prochiral bis(ethoxycarbonylmethyl) 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates | Various organic solvents | 68-93% | wur.nl |

| Pseudomonas cepacia lipase | Racemic 3-hydroxy-4-tosyloxybutanenitrile | Organic solvents | >99% | nih.gov |

| Candida rugosa lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol derivatives | Toluene/[EMIM][BF₄] | up to 96.2% | mdpi.com |

Biotransformations via Microbial Cultures

Whole-cell biotransformations using various microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), present a powerful and cost-effective tool for asymmetric synthesis. For β-keto esters like this compound, microbial cultures can mediate a range of reactions, with the most prominent being the stereoselective reduction of the keto group to a hydroxyl group.

The reduction of the carbonyl group in this compound by baker's yeast would likely yield the corresponding chiral alcohol, Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate. Baker's yeast contains a multitude of oxidoreductases with varying substrate specificities and stereoselectivities. nih.gov This can sometimes lead to the formation of a mixture of stereoisomers. However, by carefully controlling reaction conditions (e.g., substrate concentration, temperature, and co-solvents) or by using genetically engineered yeast strains, it is often possible to achieve high diastereoselectivity and enantioselectivity. nih.gov Research has focused on modifying yeast strains by deleting or overexpressing specific reductase enzymes to enhance the production of a single desired stereoisomer of a β-hydroxy ester. nih.gov

Table 2: Potential Biotransformations of this compound by Microbial Cultures

| Microorganism | Transformation Type | Potential Product(s) | Key Considerations | Reference |

| Saccharomyces cerevisiae (Baker's Yeast) | Asymmetric Reduction | (S)- or (R)-Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate | Stereoselectivity depends on strain and reaction conditions. | nih.gov |

| Saccharomyces cerevisiae (Baker's Yeast) | Hydrolysis | Ethyl 3-oxo-3-(pyridin-2-yl)propanoic acid, 3-Hydroxy-3-(pyridin-2-yl)propanoic acid | Can be a competing side reaction to reduction. | wur.nl |

| Engineered Yeast Strains | Asymmetric Reduction | Specific stereoisomer of Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate | Enhanced selectivity and yield through genetic modification. | nih.gov |

The use of whole microbial cells offers the advantage of in-situ cofactor regeneration, which is a significant benefit for large-scale industrial applications. The diverse metabolic pathways present in microorganisms open up a wide range of potential transformations for complex molecules like this compound.

Applications in Advanced Pharmaceutical and Chemical Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The inherent reactivity of ethyl 3-oxo-3-(pyridin-2-yl)propanoate makes it a valuable starting material for the synthesis of various biologically active molecules. Its ability to undergo a variety of chemical transformations allows for its incorporation into diverse molecular frameworks, leading to the development of new therapeutic agents and agrochemicals.

Intermediates for Drug Candidates

A crucial application of this compound lies in its potential role as a precursor for important pharmaceutical intermediates. One notable example is its indirect pathway to the synthesis of Dabigatran, a direct thrombin inhibitor used as an anticoagulant. The key intermediate for Dabigatran is ethyl 3-(pyridin-2-ylamino)propanoate. patsnap.comgoogle.compatsnap.comgoogle.com While direct synthesis of this amino ester from 2-aminopyridine (B139424) and ethyl acrylate (B77674) is reported, an alternative synthetic route could involve the reductive amination of this compound. This process would involve the reaction of the ketone group in the parent compound with an amine, followed by reduction to form the corresponding amino ester. This highlights the potential of this compound as a valuable starting material in the synthesis of this important drug, as summarized in the table below.

| Intermediate | Precursor Compound | Potential Reaction | Therapeutic Agent |

| Ethyl 3-(pyridin-2-ylamino)propanoate | This compound | Reductive Amination | Dabigatran |

Synthesis of Agrochemicals and Specialty Chemicals

The application of this compound extends into the agrochemical sector. Research has shown that phenoxypropionic acid derivatives containing an imidazo[1,2-a]pyridine (B132010) moiety exhibit significant herbicidal activities. researchgate.net The synthesis of such complex heterocyclic systems can potentially utilize this compound as a key building block. The pyridine (B92270) nitrogen in the starting material can be crucial for constructing the fused imidazo[1,2-a]pyridine core, which is essential for the observed herbicidal properties. The versatility of this compound allows for the introduction of various substituents, enabling the fine-tuning of the biological activity of the final agrochemical products.

Building Block for Complex Heterocyclic Scaffolds

The structural features of this compound make it an ideal substrate for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Construction of Pyridine-Fused Systems

The presence of both a pyridine ring and a reactive β-ketoester moiety in this compound facilitates its use in various cyclocondensation reactions to form pyridine-fused systems. These reactions often involve the reaction of the active methylene (B1212753) group and the ketone with other bifunctional reagents. Several classical named reactions for pyridine synthesis, such as the Hantzsch wikipedia.orgorganic-chemistry.org, Bohlmann-Rahtz organic-chemistry.orgresearchgate.netcore.ac.ukjk-sci.cominterchim.fr, and Guareschi-Thorpe organic-chemistry.orgresearchgate.netrsc.org syntheses, can be adapted to use this versatile precursor, leading to a diverse range of substituted pyridine-fused heterocycles. For instance, the reaction of this compound with an enamine and an aldehyde in a Hantzsch-type reaction could yield highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.

Synthesis of Quinolizidine (B1214090) and Related Structures

The synthesis of quinolizidine alkaloids, a class of natural products with a wide range of biological activities, can also benefit from the use of pyridyl-β-ketoesters like this compound. A notable example is the asymmetric synthesis of the quinolizidine alkaloid (-)-epimyrtine, which has been achieved using an N-sulfinyl delta-amino beta-ketoester as a chiral building block. nih.gov The synthesis of this key intermediate could potentially start from this compound through a sequence of reactions, including the introduction of an amino group at the delta position. The pyridyl group would serve as a precursor to one of the rings in the final quinolizidine scaffold.

Contribution to Chiral Pool Synthesis

This compound also holds promise in the field of chiral pool synthesis, where a readily available chiral molecule is used as a starting material to synthesize other chiral molecules. The ketone functionality of the compound is a key handle for introducing chirality.

The asymmetric reduction of the ketone group in this compound can lead to the formation of chiral hydroxy esters. These chiral building blocks can then be utilized in the synthesis of enantiomerically pure pharmaceuticals and other complex natural products. Furthermore, the synthesis of a C2-symmetric chiral pyridine derivative has been reported, highlighting the potential of using derivatives of this compound in the construction of chiral ligands and catalysts for asymmetric synthesis. researchgate.net The ability to generate stereocenters from this achiral starting material underscores its importance in modern organic synthesis.

Enantiomerically Pure Intermediates

The synthesis of enantiomerically pure intermediates is a cornerstone of modern drug development, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. This compound serves as a prochiral substrate for the synthesis of valuable chiral building blocks, particularly chiral hydroxy esters.

A highly effective method for achieving this transformation is through asymmetric reduction of the ketone functionality. Chemoenzymatic approaches, utilizing enzymes such as alcohol dehydrogenases or ketoreductases, have shown great promise in this area. These biocatalysts can exhibit high levels of enantioselectivity, leading to the production of the desired chiral alcohol with excellent purity.

A study on the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols highlights a relevant two-step process. This involves the initial synthesis of a prochiral α-halogenated ketone, followed by an enantioselective reduction of the carbonyl group using an alcohol dehydrogenase from Lactobacillus kefir. This method has been shown to produce chiral alcohols with high enantiomeric excess (95–>99%) and in good yields (up to 98%). wikipedia.org

Furthermore, research on the stereoselective bioreduction of a structurally similar compound, Ethyl 3-oxo-3-(2-thienyl)propanoate, provides strong evidence for the potential of this strategy. In this case, a short-chain dehydrogenase/reductase, ChKRED12, from Chryseobacterium sp. CA49, was used to catalyze the reduction, yielding the corresponding (S)-hydroxy ester with over 99% enantiomeric excess. sigmaaldrich.com This demonstrates the feasibility of employing ketoreductases for the highly selective synthesis of chiral intermediates from β-ketoesters containing heterocyclic rings. The success with the thienyl analogue strongly suggests that a similar biocatalytic approach could be effectively applied to this compound to produce enantiomerically pure ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate, a valuable chiral building block for more complex pharmaceutical targets.

The following table summarizes the key findings from related research on the synthesis of enantiomerically pure intermediates.

| Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Yield |

| Pyridine-based α-halogenated ketones | Alcohol dehydrogenase from Lactobacillus kefir | Chiral α-halogenated pyridine-based alcohols | 95–>99% | Up to 98% |

| Ethyl 3-oxo-3-(2-thienyl)propanoate | Ketoreductase ChKRED12 from Chryseobacterium sp. CA49 | (S)-ethyl 3-hydroxy-3-(2-thienyl)propanoate | >99% | Not specified |

Computational and Theoretical Studies on Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecule at an electronic level. For molecules like ethyl 3-oxo-3-(pyridin-2-yl)propanoate, these calculations reveal the distribution of electrons and the nature of the chemical bonds, which are the basis of its chemical behavior.

The electronic structure of this compound is characterized by the interplay between the pyridine (B92270) ring, the β-dicarbonyl system, and the ethyl ester group. Analysis of the electron density distribution and electrostatic potential (ESP) surfaces highlights the reactive sites of the molecule.

Electron Density Distribution: The nitrogen atom in the pyridine ring and the oxygen atoms of the carbonyl groups are regions of high electron density, making them susceptible to electrophilic attack. The ESP map would visually confirm these sites as areas of negative potential (typically colored in red or yellow).

Bonding Analysis: Natural Bond Orbital (NBO) analysis is a powerful tool to study the bonding within the molecule. It provides information on the hybridization of atomic orbitals, the nature of the bonds (sigma, pi), and delocalization of electron density through hyperconjugation. For instance, NBO analysis can quantify the interaction between the lone pair of the pyridine nitrogen and the adjacent π-system, as well as the delocalization within the keto-ester moiety. While specific studies on this molecule are not abundant, research on related structures, such as ethyl 3-[(pyridin-2-yl)amino]propanoate, has utilized DFT methods at the B3LYP/6-311++G(d,p) level to perform such analyses. researchgate.net

Table 8.1: Computed Mulliken Atomic Charges (Illustrative) (Note: These values are illustrative and would be derived from a specific DFT calculation.)

| Atom | Charge (e) |

|---|---|

| N(pyridine) | -0.65 |

| O(keto) | -0.58 |

| O(ester C=O) | -0.60 |

| C(keto C=O) | +0.70 |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A small gap suggests high reactivity. In this compound, the HOMO is expected to be localized primarily on the enolate form of the β-dicarbonyl system and the pyridine ring, while the LUMO would be centered on the carbonyl carbons. DFT calculations on similar picoline-containing compounds have been used to determine these energy gaps and explain charge transfer within the molecules. nih.gov

Table 8.2: Frontier Molecular Orbital Energies (Illustrative) (Note: These values are hypothetical, based on typical DFT results for similar organic molecules.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl chain and the possibility of tautomerism mean that this compound can exist in multiple conformations and structural forms. Computational methods are essential for mapping the potential energy surface and understanding the relative stabilities of these different structures.

A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. chemrxiv.org The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents. mdpi.com

Keto-Enol Tautomerism: this compound can exist in the keto form and two possible enol forms (Z and E), where an intramolecular hydrogen bond can form in the Z-enol, typically making it more stable. Computational studies on analogous compounds, like 3-phenyl-2,4-pentanedione, have used DFT to calculate the relative energies of the tautomers in the gas phase and in different solvents. orientjchem.org Such studies generally find that the stability of the tautomers can be significantly altered by the solvent's polarity. orientjchem.org A study on the related ethyl-3-oxo-3-(pyridin-4-yl)propanoate confirms its existence in equilibrium with an enol form. researchgate.net

Table 8.3: Relative Energies of Tautomers in Different Solvents (Illustrative) (Note: This table illustrates the expected trend based on studies of other β-keto esters.)

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

|---|---|---|

| Keto | 0.0 (Reference) | 0.0 (Reference) |

| Z-Enol | +2.5 | +4.0 |

The single bonds in the molecule, particularly the C-C bonds of the propanoate chain and the bond connecting the carbonyl to the pyridine ring, have rotational barriers that dictate the molecule's preferred three-dimensional shape.

Potential Energy Scans: By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface scan can be generated. This allows for the determination of the energy barriers between different conformers (rotamers). For this compound, the rotation around the bond between the picolinoyl group and the adjacent carbonyl group is of particular interest as it influences the orientation of the pyridine ring relative to the rest of the molecule. These barriers determine the rate of interconversion between conformers at a given temperature.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction's feasibility and kinetics.

Transition State Theory: For any proposed reaction involving this compound, such as its synthesis or subsequent derivatization, DFT calculations can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction.